Gallium oxide hydroxide

Vue d'ensemble

Description

Gallium oxide hydroxide (GaOOH) is an inorganic compound . It is formed as a gel following the addition of ammonia to Ga3+ salts . It is also found in nature as the rare mineral söhngeite which is reported to contain octahedrally coordinated gallium atoms .

Synthesis Analysis

Gallium oxide hydroxide single crystals were synthesized in aqueous solutions using two different precipitation techniques: homogeneous decomposition of urea and forced hydrolysis in pure water . Single-crystalline gallium oxide hydroxide nanowires could be successfully synthesized in large quantities through a hydrothermal synthetic method using gallium nitrate as the gallium source and sodium dodecyl benzene sulfonate as the surfactant .Molecular Structure Analysis

Various phases of gallium oxide (i.e., GaOOH, α-Ga2O3, β-Ga2O3, γ-Ga2O3, δ-Ga2O3, and ε-Ga2O3) have been achieved . X-ray diffraction (XRD) along with Rietveld refinement has been employed to investigate the structural parameters of these barely reported phases .Chemical Reactions Analysis

The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . In this process, cyclic voltammetry and chronoamperometry studies were carried out to investigate the gallium cathode behavior under various conditions .Physical And Chemical Properties Analysis

Gallium oxide (Ga2O3) is emerging as a viable candidate for certain classes of power electronics, solar blind UV photodetectors, solar cells, and sensors with capabilities beyond existing technologies due to its large bandgap . It is usually reported that there are five different polymorphs of Ga2O3, namely, the monoclinic (β-Ga2O3), rhombohedral (α), defective spinel (γ), cubic (δ), or orthorhombic (ε) structures .Applications De Recherche Scientifique

Synthesis and Morphology

- Synthesis Techniques : GaOOH can be synthesized in aqueous solutions using different precipitation techniques. These include homogeneous decomposition of urea and forced hydrolysis in pure water. The morphology of the crystals varies based on the synthesis method used, such as zeppelin-like with urea and rod-like without urea (Tas, Majewski, & Aldinger, 2002).

Photocatalytic Properties

- Photocatalytic Activity : Gallium oxide (Ga2O3) nanorods, prepared via hydrothermal synthesis from GaOOH, show significant photocatalytic properties. These nanorods can be used for the photodegradation of organic compounds, demonstrating high efficiency under UV light irradiation (Reddy, Ko, & Yu, 2015).

Applications in Power Electronics

- Use in Power Electronics : The intrinsic material properties of gallium oxide, such as high critical field strength and widely tunable conductivity, make it suitable for power electronics. This includes applications in high-power, commercially scalable microelectronic systems (Green et al., 2022).

Environmental Applications

- Trace Metal Analysis in Seawater : Gallium hydroxide has been studied for preconcentrating trace metals in seawater before multi-element analysis, highlighting its potential in environmental monitoring and analysis (Akagi, Fuwa, & Haraguchi, 1985).

Nanomaterial Synthesis

- Formation of Nanorods and Nanoparticles : GaOOH has been used as a precursor for the synthesis of single-crystalline gallium oxide nanorods and nanoparticles, demonstrating its role in advanced nanomaterial synthesis (Liu et al., 2007).

Optoelectronic Devices

- Usage in Optoelectronics : GaOOH-based materials are significantly applied in optoelectronic devices, including phosphors and electroluminescent devices, highlighting its importance in this rapidly growing field (Guo et al., 2019).

Photoluminescence and Catalytic Properties

- Diverse Applications : GaOOH and its derivatives have been utilized in various applications, including CO oxidation tests, photoluminescence image spectroscopy, and electrochemical hydrogen evolution reaction, demonstrating the material's versatility (Hong, Rhee, & Sohn, 2019).

Surface Passivation on Silicon

- Silicon Surface Passivation : Gallium oxide films, derived from GaOOH, have shown potential as passivation layers on silicon solar cells. The structure and surface passivation effect depend on the annealing temperatures, indicating its utility in solar cell technology (Xiang, Zhou, & Wang, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

hydroxy(oxo)gallane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMUTZCWZAVJS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

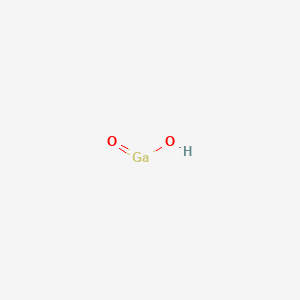

O[Ga]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014419 | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.730 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium oxide hydroxide | |

CAS RN |

20665-52-5 | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)

![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)